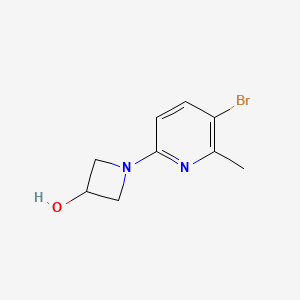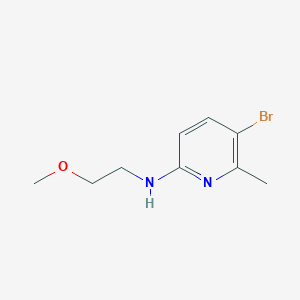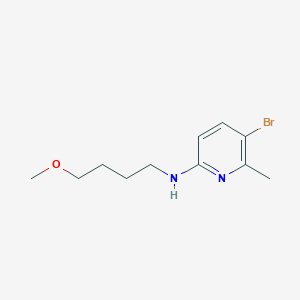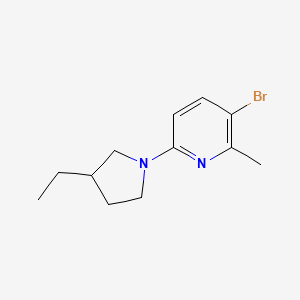
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is also known as BMA-10 and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of BMA-10 is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors. BMA-10 has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function. BMA-10 has also been found to bind to the sigma-1 receptor, which is involved in various cellular processes, including cell survival and apoptosis.
Biochemical and Physiological Effects:
BMA-10 has been found to exhibit a range of biochemical and physiological effects. In addition to its effects on acetylcholinesterase and the sigma-1 receptor, BMA-10 has been found to modulate the activity of various ion channels, including the NMDA receptor and the GABA receptor. BMA-10 has also been found to increase the levels of certain neurotransmitters, including dopamine and serotonin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of BMA-10 is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. However, one of the limitations of BMA-10 is its relatively low potency, which may limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the study of BMA-10. One area of research is the development of more potent analogs of BMA-10 that may be more effective in the treatment of neurological disorders and cancer. Another area of research is the elucidation of the precise mechanism of action of BMA-10, which may lead to the development of more targeted therapies. Finally, the potential use of BMA-10 in combination with other drugs for the treatment of various diseases should also be explored.
Synthesemethoden
The synthesis of 1-(5-Bromo-6-methylpyridin-2-yl)azetidin-3-ol involves several steps. The starting material is 6-methyl-5-bromo-2-pyridinecarboxaldehyde, which is converted to the corresponding acid via a Grignard reaction. This acid is then reacted with an amine to form the azetidine ring. The final step involves the addition of a hydroxyl group to the azetidine ring to form BMA-10.
Wissenschaftliche Forschungsanwendungen
BMA-10 has been studied extensively for its potential applications in various fields. One of the most promising applications is in the treatment of Alzheimer's disease. BMA-10 has been found to inhibit the aggregation of amyloid-beta peptides, which are thought to play a key role in the development of Alzheimer's disease. BMA-10 has also been studied for its potential use in the treatment of cancer, as it has been found to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
1-(5-bromo-6-methylpyridin-2-yl)azetidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-6-8(10)2-3-9(11-6)12-4-7(13)5-12/h2-3,7,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFSCCYAMUTCQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CC(C2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Bromo-6-methylpyridin-2-yl)-methylamino]ethanol](/img/structure/B6631313.png)
![2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethanol](/img/structure/B6631319.png)


![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)



![2-[(5-Bromo-6-methylpyridin-2-yl)amino]-4-methylpentan-1-ol](/img/structure/B6631379.png)
![2-[(3R)-3-hydroxypyrrolidin-1-yl]-4-methylpyridine-3-carbonitrile](/img/structure/B6631381.png)



![5-bromo-6-methyl-N-[2-(1-methyl-1,2,4-triazol-3-yl)ethyl]pyridin-2-amine](/img/structure/B6631408.png)
